3-Propylhexanoic acid

Übersicht

Beschreibung

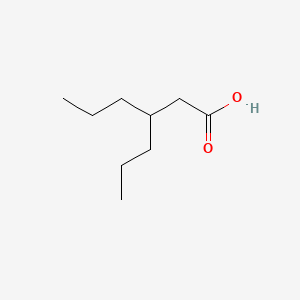

3-Propylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid with a propyl group attached to the third carbon of a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Propylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound can be produced via the oxidation of 3-propylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Propylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction of this compound can yield 3-propylhexanol.

Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus pentachloride.

Major Products Formed:

Oxidation: this compound derivatives.

Reduction: 3-Propylhexanol.

Substitution: 3-Propylhexanoyl chloride.

Wissenschaftliche Forschungsanwendungen

3-Propylhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research has shown its potential in the development of pharmaceuticals, particularly in the treatment of epilepsy and cytomegalovirus infections.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

3-Propylhexanoic acid exerts its effects primarily through the inhibition of histone deacetylases. These enzymes catalyze the removal of acetyl groups from lysine residues in histones, leading to changes in gene expression. By inhibiting these enzymes, this compound increases the levels of acetylation in the brain and liver, affecting neuronal growth, differentiation, and cell survival. This mechanism is particularly relevant in its potential therapeutic applications for epilepsy and cytomegalovirus infections.

Vergleich Mit ähnlichen Verbindungen

Valproic acid: Another carboxylic acid with similar applications in the treatment of epilepsy.

Hexanoic acid: The parent compound of 3-propylhexanoic acid, used in various industrial applications.

3-Propylpentanoic acid: A structurally similar compound with different chain length.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit histone deacetylases sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications.

Biologische Aktivität

3-Propylhexanoic acid, also known as 3-propylheptanoic acid, is a branched-chain fatty acid with the molecular formula and a molecular weight of 172.26 g/mol. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential biological activities and implications in health.

- Molecular Formula :

- Molecular Weight : 172.26 g/mol

- CAS Number : 96185-13-6

- Structure : The compound features a branched alkyl chain which may influence its biological interactions.

Toxicological Profile

Research on the toxicological effects of this compound indicates that it may exhibit low toxicity in certain contexts. A study assessing the developmental toxicity of related branched fatty acids found no significant teratogenic effects at high doses in animal models, suggesting that this compound may follow a similar safety profile .

| Study | Doses (mg/kg/day) | Effects Observed | NOAEL |

|---|---|---|---|

| Developmental Toxicity in Rats | 0, 200, 400, 800 | No significant fetal malformations | 400 (maternal), 800 (developmental) |

Pharmacological Potential

This compound has been investigated for its potential use in drug delivery systems, particularly in the context of lipid nanoparticles (LNPs). These systems leverage the compound's properties to enhance the delivery of therapeutic agents to target tissues, such as the liver. For example, studies have shown that LNPs incorporating branched lipids like this compound can improve the efficacy of RNA-based therapies by facilitating cellular uptake and reducing serum protein levels associated with target diseases .

Case Studies and Research Findings

- Lipid Nanoparticle Formulation :

- Comparative Toxicity Assessments :

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of fatty acids allows them to integrate into cell membranes, potentially altering membrane fluidity and function.

- Gene Expression Modulation : Fatty acids can influence gene expression pathways related to metabolism and inflammation, although specific pathways for this compound require further investigation.

Eigenschaften

IUPAC Name |

3-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVHHCWUCZFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179797 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25110-61-6 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-propylhexanoic acid in the synthesis of benzothiazine derivatives?

A: In the research paper titled "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates" [], this compound is used as a starting material to synthesize its corresponding amino acid, 2-amino-3-propylhexanoic acid. This non-proteinogenic amino acid is then coupled with benzothiazine derivatives. [] This suggests that this compound itself doesn't directly interact with the benzothiazine core, but rather serves as a building block for introducing structural diversity in the form of amino acid conjugates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.